7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1160246-92-3
Cat. No.: VC3404348
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160246-92-3 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | XWLXLEQWTDDMRL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid is a complex spirocyclic compound featuring both nitrogen and oxygen heteroatoms arranged in a specific three-dimensional configuration. The molecule contains a central spiro carbon that connects a tetrahydrofuran ring (oxa) with a piperidine ring (aza), creating its distinctive spirocyclic structure. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, while the tetrahydrofuran ring bears a carboxylic acid functionality.
Physical and Chemical Properties
The compound exists as a solid at room temperature and possesses the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₅ |
| Molecular Weight | 285.34 g/mol |
| Physical State | Solid |
| Recommended Storage | Sealed, dry, 2-8°C |
| Typical Purity | ≥97% |
| Solubility | Soluble in most organic solvents including DMSO, methanol, and dichloromethane |
These properties make it suitable for various laboratory applications, particularly in organic synthesis where defined reactivity and stability are essential.
Chemical Identifiers
For researchers and chemical database purposes, the compound can be identified through several standardized identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1160246-92-3 |
| PubChem CID | 71305633 |
| MDL Number | MFCD12198530 |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17) |
| InChI Key | XWLXLEQWTDDMRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC(OC2)C(=O)O |
These identifiers facilitate accurate database searches and ensure proper identification across different chemical information systems.
Applications in Research and Development
7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid has found applications primarily in organic synthesis, particularly as a building block for more complex molecules with potential pharmaceutical activities.
Role in Medicinal Chemistry
The compound's utility in medicinal chemistry stems from several key attributes:
-
Its rigid spirocyclic structure provides conformational constraints that can enhance target selectivity in drug candidates
-
The carboxylic acid group offers a versatile handle for conjugation to other molecules
-
The protected nitrogen allows for selective functionalization in multistep syntheses
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Its structural resemblance to proline suggests potential applications in peptide-based drug discovery
These characteristics make it valuable for the development of compounds with defined spatial arrangements of functional groups, a property often crucial for optimal binding to biological targets.
Library Development
The compound serves as a valuable scaffold for the creation of chemical libraries, as indicated by research on the synthesis of spirocyclic scaffolds. These libraries can be used in high-throughput screening to identify compounds with desired biological activities. The rigid spirocyclic backbone provides a well-defined spatial arrangement of substituents, which can be systematically varied to explore structure-activity relationships.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Building block for drug candidates |
| Peptide Chemistry | Conformationally constrained proline surrogate |
| Combinatorial Chemistry | Core scaffold for diverse libraries |
| Fragment-Based Drug Discovery | Novel fragment with defined 3D structure |
| Catalysis Research | Structural component in novel catalyst design |
Related Compounds and Structural Analogs
Several compounds structurally related to 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid have been reported in the literature, offering insights into the broader family of spirocyclic compounds and their potential applications.
Structural Analogs
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol | 1331825-51-4 | Contains hydroxyl group instead of carboxylic acid |
| Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate | 1793108-62-9 | Lacks oxygen in the ring; contains hydroxyl group |
| Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | 1421313-98-5 | Contains ketone functionality; different ring arrangement |
| 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid | 1160247-01-7 | Contains additional nitrogen and unsaturation |
These structural analogs represent variations in the basic spirocyclic scaffold, offering diverse functionality and potentially different biological activities.
Comparative Analysis
The structural variations among these related compounds can significantly affect their chemical reactivity, physical properties, and potential biological activities. For instance:
Understanding these structural relationships helps researchers select the most appropriate building block for specific synthetic targets or medicinal chemistry applications.
| Hazard Type | Classification | Hazard Statements |
|---|---|---|
| Acute Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
These hazards necessitate appropriate precautionary measures during handling and use.
Recommended Precautions
When working with this compound, the following precautionary measures are recommended:
-
Use appropriate personal protective equipment, including gloves, eye protection, and laboratory coats (P280)
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
-
In case of skin contact, wash with plenty of water (P302+P352)
-
If swallowed, call a poison center/doctor if feeling unwell (P301+P312)
-
If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing (P305+P351+P338)
These precautions help minimize risk during routine laboratory operations involving the compound.
| Supplier | Catalog Number | Available Quantities | Typical Purity | Delivery Time |
|---|---|---|---|---|
| Sigma-Aldrich (BLD Pharmatech) | BL3H97A483F8 | Not specified | 97% | Not specified |
| Sigma-Aldrich (Ambeed) | AMBH97B9F3FE | 25 mg | Not specified | Not specified |
| Aladdin Scientific | T627049 | 100 mg to 5 g | ≥97% | 8-12 weeks |
| Vulcan Chem | VC3404348 | Not specified | Not specified | Not specified |
These commercial sources provide options for researchers requiring this compound for their studies, though availability and lead times may vary.
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